4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione
CAS No.: 572-97-4
Cat. No.: VC18492904
Molecular Formula: C29H44O4
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 572-97-4 |
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Molecular Formula | C29H44O4 |
Molecular Weight | 456.7 g/mol |
IUPAC Name | 4-hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione |
Standard InChI | InChI=1S/C29H44O4/c1-3-5-14-20-29(33,21-15-6-4-2)22-16-10-8-7-9-11-19-25-26(30)23-17-12-13-18-24(23)27(31)28(25)32/h12-13,17-18,30,33H,3-11,14-16,19-22H2,1-2H3 |
Standard InChI Key | ZGDKVXNTDIAIEZ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC(CCCCC)(CCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione, reflecting its substitution pattern on the naphthalene ring . The molecular formula indicates a high degree of unsaturation due to the aromatic naphthalene system and ketone functionalities.
Structural Analysis
The compound features:
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A naphthalene-1,2-dione core with ketone groups at positions 1 and 2.
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A hydroxyl group at position 4.
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A branched alkyl chain at position 3: 9-hydroxy-9-pentyltetradecyl. This substituent comprises a 14-carbon chain (tetradecyl) with a pentyl group and hydroxyl group at the ninth carbon .
The alkyl chain’s hydrophobicity and hydroxyl group introduce amphiphilic properties, potentially influencing solubility and intermolecular interactions.
Synthesis and Production
Raw Materials and Downstream Products
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Raw Material: (S)-[(6,7-Dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid .
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Downstream Product: 1,2-Propanediol,3,3'-(phenylimino)bis- .
Physicochemical Properties
Predicted Properties
Property | Value/Description |
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Molecular Weight | 456.65726 g/mol |
LogP (Lipophilicity) | Estimated >5 (highly hydrophobic) |
Solubility | Low aqueous solubility; soluble in DMSO |
Hydrogen Bond Donors | 2 (hydroxyl groups) |
The extended alkyl chain likely renders the compound lipophilic, limiting water solubility but enhancing membrane permeability in biological systems.
Future Research Directions
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Synthetic Optimization: Develop scalable routes using modern catalysis (e.g., photoredox).
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Biological Screening: Test against malaria, cancer, and bacterial models.
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ADMET Profiling: Assess pharmacokinetics and toxicity in vitro.
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